molecular formula C20H22N4O5 B14903927 6-(4-Methoxybenzyl)-3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-5-ol

6-(4-Methoxybenzyl)-3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B14903927
M. Wt: 398.4 g/mol
InChI Key: MBSRPYFYPRKHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methoxybenzyl)-3-((3,4,5-trimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxybenzyl)-3-((3,4,5-trimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines or other nitrogen-containing compounds under controlled conditions.

    Introduction of Methoxybenzyl and Trimethoxyphenyl Groups: The methoxybenzyl and trimethoxyphenyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of cyanuric chloride with 4-methoxybenzylamine and 3,4,5-trimethoxyaniline in the presence of a base can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazine ring or the aromatic rings, potentially leading to the formation of reduced triazine derivatives or dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

    Reduction: Reduced triazine derivatives, dihydro derivatives.

    Substitution: Various substituted triazine derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: Potential therapeutic applications include its use as an anticancer, antimicrobial, or anti-inflammatory agent, depending on its biological activity.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-methoxybenzyl)-3-((3,4,5-trimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The triazine ring and aromatic groups can facilitate binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxybenzyl)-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
  • 6-(4-methoxybenzyl)-3-((3,5-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
  • 6-(4-methoxybenzyl)-3-((3,4,5-trimethoxyphenyl)amino)-1,2,4-triazine

Uniqueness

The unique combination of methoxybenzyl and trimethoxyphenyl groups in 6-(4-methoxybenzyl)-3-((3,4,5-trimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one distinguishes it from other similar compounds. These groups contribute to its distinct chemical properties, such as solubility, reactivity, and potential biological activity. The specific arrangement of functional groups can also influence its interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N4O5

Molecular Weight

398.4 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C20H22N4O5/c1-26-14-7-5-12(6-8-14)9-15-19(25)22-20(24-23-15)21-13-10-16(27-2)18(29-4)17(11-13)28-3/h5-8,10-11H,9H2,1-4H3,(H2,21,22,24,25)

InChI Key

MBSRPYFYPRKHGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.